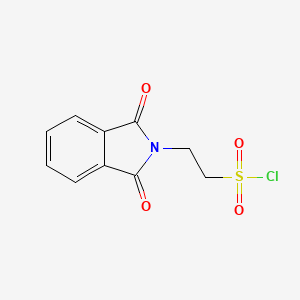

2-Phthalimidoethanesulfonyl chloride

描述

Significance of Sulfonyl Chlorides in Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. organic-chemistry.org They are highly reactive electrophiles, a property conferred by the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group. organic-chemistry.org This reactivity makes them pivotal intermediates in a multitude of organic transformations.

One of the primary applications of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. beilstein-journals.org Sulfonamides are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics and antihypertensive drugs. organic-chemistry.org Furthermore, the reaction of sulfonyl chlorides with alcohols yields sulfonate esters, which are valuable intermediates in their own right, often used as leaving groups in nucleophilic substitution reactions. beilstein-journals.org The sulfonyl group itself can be introduced into molecules to act as a protecting group or to be further functionalized. organic-chemistry.org

Modern synthetic methods have expanded the utility of sulfonyl chlorides, utilizing them as sources of sulfonyl radicals, aryl radicals, and even as chlorinating agents under specific conditions. quora.com Their versatility is further demonstrated in their participation in various cycloaddition and cross-coupling reactions. quora.com The development of cleaner and more efficient methods for synthesizing sulfonyl chlorides, such as the oxidative chlorination of thiols, continues to enhance their importance in both laboratory-scale and industrial organic synthesis. beilstein-journals.org

Role of the Phthalimide (B116566) Moiety in Chemical Design

The phthalimide group, an isoindole-1,3-dione, is a bicyclic aromatic structure that plays a multifaceted role in chemical design, most notably as a protecting group for primary amines. organic-chemistry.org The Gabriel synthesis, a classic method for preparing primary amines, relies on the N-alkylation of potassium phthalimide followed by deprotection. organic-chemistry.orgquora.com The phthalimide group effectively masks the nucleophilicity of the amine, preventing over-alkylation, and can be removed under specific conditions, such as hydrazinolysis. organic-chemistry.orgbeilstein-journals.org

Beyond its role in protection, the phthalimide moiety is recognized as a versatile pharmacophore, a molecular framework responsible for a drug's biological activity. semanticscholar.org Phthalimide derivatives have been extensively studied and have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. semanticscholar.orgwikipedia.orgnih.gov The rigid, planar structure of the phthalimide ring system allows it to interact with various biological targets. organic-chemistry.org For instance, research has shown that the phthalimide ring is an essential fragment for the activity of certain anti-inflammatory and immunomodulatory drugs. organic-chemistry.org The ability to readily synthesize a diverse library of N-substituted phthalimides has made it an attractive scaffold for drug discovery and development. orgsyn.org

Historical Context and Evolution of Synthetic Methodologies for 2-Phthalimidoethanesulfonyl Chloride

The synthesis of this compound is not documented as a singular, historically significant event but rather as a logical convergence of well-established synthetic transformations. The evolution of its preparation is intrinsically linked to the development of the Gabriel synthesis and methods for preparing sulfonyl chlorides.

The journey to this compound likely begins with the Gabriel synthesis , first reported by Siegmund Gabriel in 1887. This method provides a reliable route to primary amines by using potassium phthalimide to displace a halide from an alkyl halide. organic-chemistry.orgquora.com A key precursor to the target molecule is N-(2-haloethyl)phthalimide, which can be synthesized by reacting potassium phthalimide with a 1,2-dihaloethane, such as ethylene (B1197577) dibromide. numberanalytics.com Early procedures for this type of reaction were established in the early 20th century.

The second critical component of the synthesis is the formation of the sulfonyl chloride group. Historically, sulfonation of aromatic compounds has been known since the 19th century. However, for aliphatic sulfonyl chlorides, a common and more direct precursor is a thiol. The preparation of 2-phthalimidoethanethiol can be achieved from N-(2-haloethyl)phthalimide through various methods, such as reaction with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

The final step, the conversion of the thiol to the sulfonyl chloride, has seen significant evolution. Early methods for this transformation often involved harsh and unselective oxidizing and chlorinating agents. wikipedia.org Over time, milder and more efficient reagents have been developed. For instance, the use of N-chlorosuccinimide (NCS) in the presence of an acid offers a smoother oxidation of thiols to sulfonyl chlorides. wikipedia.org More recent advancements include the use of hydrogen peroxide in combination with reagents like thionyl chloride or zirconium tetrachloride, which provide rapid and high-yielding conversions under mild conditions. beilstein-journals.orgsemanticscholar.org

Therefore, the synthetic strategy for this compound has evolved from classical, often harsh, multi-step procedures to more streamlined and efficient methods that leverage modern reagents for the key transformations of phthalimide alkylation and thiol oxidation. A plausible modern synthesis would involve the reaction of potassium phthalimide with 2-chloroethanesulfonyl chloride, though the more traditional route via the corresponding thiol remains a viable option.

Structure

3D Structure

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPVYBCAYPMANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309016 | |

| Record name | 2-Phthalimidoethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-36-5 | |

| Record name | 2-Phthalimidoethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 210785 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4403-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4403-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phthalimidoethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phthalimidoethanesulfonyl Chloride

Conventional Synthesis Routes

Traditional methods for the preparation of 2-phthalimidoethanesulfonyl chloride typically involve a two-step process. This begins with the formation of a sulfonic acid precursor, which is subsequently converted to the desired sulfonyl chloride.

Preparation from Taurine (B1682933) and Phthalic Anhydride (B1165640) Precursors

The initial step in the conventional synthesis involves the reaction of taurine (2-aminoethanesulfonic acid) with phthalic anhydride. This reaction forms N-(2-sulfoethyl)phthalimide, also known as 2-phthalimidoethanesulfonic acid. The process is typically carried out by heating the two reactants, often in a suitable solvent. The amino group of taurine acts as a nucleophile, attacking the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalimide (B116566) ring structure attached to the ethanesulfonate (B1225610) moiety. This reaction is analogous to the general synthesis of N-substituted phthalimides from primary amines and phthalic anhydride. nih.govresearchgate.netyoutube.com

Conversion to Chlorinated Derivative via Phosphorus Pentachloride Treatment

The second step involves the chlorination of the sulfonic acid group in 2-phthalimidoethanesulfonic acid to yield this compound. A common and potent chlorinating agent for this transformation is phosphorus pentachloride (PCl₅). orgsyn.orgwikipedia.org The sulfonic acid is treated with phosphorus pentachloride, which effectively replaces the hydroxyl group of the sulfonate with a chlorine atom. This type of reaction is a standard method for converting sulfonic acids to their corresponding sulfonyl chlorides. orgsyn.org The reaction is typically performed under anhydrous conditions, and the product, this compound, can then be isolated from the reaction mixture.

Environmentally Benign Synthesis Approaches

In response to the growing need for sustainable chemical processes, alternative, more environmentally friendly methods for the synthesis of sulfonyl chlorides, including this compound, have been developed. These methods aim to reduce the use of hazardous reagents and minimize waste.

N-Chlorosuccinimide Chlorosulfonation of S-Alkylisothiourea Salts

A prominent green chemistry approach for the synthesis of sulfonyl chlorides involves the use of N-chlorosuccinimide (NCS) as a chlorinating and oxidizing agent. researchgate.netresearchgate.net This method starts with the formation of an S-alkylisothiourea salt from a suitable alkyl halide and thiourea (B124793). For the synthesis of this compound, the corresponding S-(2-phthalimidoethyl)isothiourea salt is prepared. This intermediate is then subjected to oxidative chlorosulfonation using NCS in a suitable solvent system, such as a mixture of acetonitrile (B52724) and aqueous hydrochloric acid. kpi.uaresearchgate.net This method is considered more environmentally friendly as it avoids the use of harsh and toxic chlorinating agents like chlorine gas or phosphorus pentachloride. researchgate.net In a specific example, the synthesis of this compound using this method resulted in a 62% yield. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and yield of the N-chlorosuccinimide-based synthesis can be influenced by several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the reagents. Research into the optimization of this method for the synthesis of various sulfonyl chlorides has shown that a mixture of acetonitrile and aqueous hydrochloric acid can provide a controlled and efficient reaction, leading to high yields. kpi.ua The reaction temperature is also a critical parameter that needs to be controlled to prevent runaway reactions. kpi.ua The table below summarizes some of the key parameters that can be optimized for this reaction.

| Parameter | Variation | Effect on Yield/Reaction |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Effective and environmentally benign |

| Dichloro-dimethylhydantoin | Can also be used effectively kpi.ua | |

| Trichloroisocyanuric acid | Can also be used effectively kpi.ua | |

| Solvent System | Acetonitrile/Water | Provides controlled and efficient reaction kpi.ua |

| Temperature | Controlled (e.g., room temp.) | Prevents uncontrollable exothermic reactions kpi.ua |

| Yield | Up to 96% for some sulfonyl chlorides | Demonstrates high efficiency of the method kpi.ua |

Large-Scale Preparative Considerations

The industrial-scale synthesis of this compound necessitates careful consideration of process safety, economic viability, and environmental impact. While specific large-scale manufacturing procedures for this compound are not extensively detailed in publicly available literature, insights can be drawn from scalable methodologies for analogous sulfonyl chlorides and phthalimide derivatives. The synthesis likely proceeds via a two-step route: the formation of a taurine (2-aminoethanesulfonic acid) derivative followed by phthaloylation, or the synthesis of N-(2-hydroxyethyl)phthalimide and its subsequent conversion to the sulfonyl chloride. Key considerations for large-scale production revolve around the choice of starting materials, reaction conditions, and purification methods to ensure high yield and purity of the final product.

A critical step in the synthesis is the conversion of a sulfonic acid or its salt to the corresponding sulfonyl chloride. researchgate.net For large-scale operations, the use of reagents that are effective, readily available, and pose manageable handling challenges is paramount. Thionyl chloride (SOCl₂), often in excess or with a catalytic amount of N,N-dimethylformamide (DMF), is a common and effective reagent for this transformation. researchgate.net The reaction is typically performed under reflux conditions. researchgate.net On a large scale, managing the evolution of gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) is a significant challenge that requires specialized equipment, such as scrubbers, to prevent their release into the atmosphere.

Another scalable approach for the synthesis of sulfonyl chlorides involves the oxidative chlorination of S-alkylisothiourea salts. organic-chemistry.org This method offers an alternative to using chlorine gas, which is hazardous to handle on an industrial scale. organic-chemistry.org The use of N-chlorosuccinimide (NCS) as a chlorinating agent in these processes is advantageous due to its solid nature and more manageable reactivity. organic-chemistry.org The byproduct, succinimide (B58015), can potentially be recycled, adding to the economic and environmental viability of the process. organic-chemistry.org

The phthaloylation step, which introduces the phthalimide group, can be achieved through various methods. A common laboratory-scale method involves the reaction of an amine with phthalic anhydride at elevated temperatures. For large-scale production, this can be adapted, but careful temperature control is necessary to avoid side reactions and ensure complete conversion. An alternative, milder method involves the use of N-carboethoxyphthalimide for the phthaloylation of amino acid salts in an aqueous medium. researchgate.netscilit.com This could be advantageous for large-scale synthesis as it avoids harsh conditions and may simplify purification.

Purification of the final product on a large scale would likely involve crystallization. The choice of solvent is critical for obtaining high purity and yield. The crude product, after quenching the reaction and extraction, would be dissolved in a suitable solvent and crystallized, possibly with cooling, to isolate the this compound. The melting point of the purified compound is reported to be in the range of 158-163 °C. sigmaaldrich.com

The following table summarizes key parameters and findings from related scalable synthetic methods that could be applicable to the large-scale preparation of this compound:

| Parameter | Method/Reagent | Scale | Reported Yield | Key Considerations for Scale-up |

| Chlorination | Thionyl chloride (SOCl₂)/DMF | Up to 100 mmol | High yields reported for similar compounds researchgate.net | Management of gaseous byproducts (SO₂, HCl); control of exothermic reaction; corrosion resistant reactors. |

| Chlorination | N-Chlorosuccinimide (NCS) on S-alkylisothiourea salts | Not specified | Good to excellent yields for various sulfonyl chlorides organic-chemistry.org | Availability and cost of NCS; potential for recycling succinimide byproduct. organic-chemistry.org |

| Phthaloylation | Phthalic anhydride | Not specified | High yields | High reaction temperatures may be required; potential for side product formation. |

| Phthaloylation | N-Carboethoxyphthalimide | Not specified | High yields reported for amino acids researchgate.netscilit.com | Milder reaction conditions; may be suitable for sensitive substrates. researchgate.netscilit.com |

| Purification | Crystallization | Not specified | High purity achievable | Solvent selection for optimal yield and purity; control of crystallization conditions. |

Reactivity and Reaction Mechanisms of 2 Phthalimidoethanesulfonyl Chloride

Nucleophilic Acyl Substitution Reactions

The cornerstone of 2-Phthalimidoethanesulfonyl chloride's reactivity lies in nucleophilic acyl substitution. masterorganicchemistry.comvanderbilt.edu In these reactions, a nucleophile attacks the highly electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. vanderbilt.edubyjus.com Subsequently, the chloride ion, being an excellent leaving group, is displaced, resulting in the formation of a new bond between the sulfur and the nucleophile. byjus.comlibretexts.org This two-step addition-elimination mechanism is characteristic of acyl compounds, with acid chlorides being particularly reactive due to the strong inductive effect of the chlorine atom and poor resonance stabilization. vanderbilt.edulibretexts.org

Formation of Sulfonamides with Primary and Secondary Amines

One of the most prevalent reactions involving sulfonyl chlorides is their reaction with primary and secondary amines to yield sulfonamides. organic-chemistry.orgnih.gov this compound readily undergoes this transformation in the presence of a base, which serves to neutralize the hydrochloric acid byproduct. The nitrogen atom of the amine acts as the nucleophile, attacking the sulfonyl center. This reaction is a fundamental method for constructing the sulfonamide linkage, a critical functional group in many pharmaceutical compounds. nih.govresearchgate.net The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine component. nih.gov

The general scheme for this reaction is as follows:

Reactant A: this compound

Reactant B: Primary or Secondary Amine (R¹R²NH)

Product: N-substituted-2-phthalimidoethanesulfonamide

Byproduct: Hydrochloric acid (HCl)

Table 1: Examples of Sulfonamide Formation

| Amine Reactant | Product |

|---|---|

| Ammonia (B1221849) (NH₃) | 2-Phthalimidoethanesulfonamide |

| Morpholine | N-(2-Phthalimidoethanesulfonyl)morpholine |

| Piperidine | N-(2-Phthalimidoethanesulfonyl)piperidine |

Esterification to Sulfonates with Alcohols

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols to form sulfonate esters. youtube.com This process, often referred to as sulfonylation, typically occurs in the presence of a non-nucleophilic base like pyridine, which neutralizes the HCl generated. youtube.com The alcohol's oxygen atom attacks the electrophilic sulfur, leading to the displacement of the chloride. youtube.com This reaction is crucial for converting an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate ester (such as a tosylate or mesylate), which is an excellent leaving group for subsequent substitution or elimination reactions. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

The general scheme for this esterification is:

Reactant A: this compound

Reactant B: Alcohol (R-OH)

Product: Alkyl 2-phthalimidoethanesulfonate

Byproduct: Hydrochloric acid (HCl)

Table 2: Examples of Sulfonate Ester Formation

| Alcohol Reactant | Product |

|---|---|

| Methanol (B129727) | Methyl 2-phthalimidoethanesulfonate |

| Ethanol | Ethyl 2-phthalimidoethanesulfonate |

| Isopropanol | Isopropyl 2-phthalimidoethanesulfonate |

Reactions with Unsaturated Systems

Beyond substitution reactions, the functionality of this compound can be extended to reactions with unsaturated systems. This typically involves the in situ generation of a highly reactive intermediate known as a sulfene (B1252967) (R-CH=SO₂). By treating the sulfonyl chloride with a non-nucleophilic base, such as triethylamine (B128534), an elimination of HCl occurs to form the corresponding 2-phthalimidoethylsulfene. This transient species is a powerful electrophile and dienophile that readily participates in cycloaddition reactions. scirp.org

Cycloaddition Reactions with Imines, Aldehydes, and Ketones

The generated 2-phthalimidoethylsulfene can react with compounds containing carbon-heteroatom double bonds. In a [2+2] cycloaddition, it reacts with imines (C=N) to form four-membered heterocyclic rings called thiazetidine-1,1-dioxides. Similarly, its reaction with the carbonyl group (C=O) of aldehydes and ketones can yield corresponding four-membered oxathietane-1,1-dioxides. These cycloaddition reactions are a direct route to constructing strained heterocyclic systems. libretexts.org

Four- and Six-Membered Ring System Formation

The formation of four-membered rings via [2+2] cycloadditions is a key feature of sulfene chemistry. researchgate.net As described above, reactions with alkenes, imines, and carbonyls lead to cyclobutane, thiazetidine, and oxathietane derivatives, respectively, each containing the 2-phthalimidoethyl substituent.

Furthermore, sulfenes can act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder type reactions) with conjugated dienes. scirp.org For instance, the reaction of 2-phthalimidoethylsulfene with a 1,3-diene, such as butadiene or a 1-azabutadiene, would yield a six-membered ring. scirp.org In the case of a 1-azabutadiene, the reaction is highly regioselective and results in the formation of a functionalized thiazine-1,1-dioxide scaffold. scirp.org

Table 3: Examples of Cycloaddition Reactions with in situ Generated 2-Phthalimidoethylsulfene

| Unsaturated Reactant | Reaction Type | Ring System Formed |

|---|---|---|

| Ethylene (B1197577) | [2+2] Cycloaddition | 3-(2-Phthalimidoethyl)cyclobutane-1,1-dioxide |

| Benzylideneimine | [2+2] Cycloaddition | 4-Phenyl-2-(2-phthalimidoethyl)thiazetidine-1,1-dioxide |

| 1,3-Butadiene | [4+2] Cycloaddition | 4-(2-Phthalimidoethyl)-3,6-dihydro-2H-thiopyran-1,1-dioxide |

Advanced Derivatization Reactions

The utility of this compound extends to more complex synthetic strategies where it acts as a bifunctional building block. A key advanced application involves leveraging the phthalimide (B116566) group, which is a well-established protecting group for a primary amine.

A common derivatization strategy involves first reacting the sulfonyl chloride moiety with a suitable nucleophile, as described in section 3.1. This attaches the protected aminoethyl sulfonyl group to a molecule of interest. In a subsequent step, the phthalimide protecting group can be removed, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure). This deprotection step unmasks the primary amine, yielding a complex sulfonamide or sulfonate ester that also possesses a terminal primary amino group (-NH₂). This dual functionality is highly valuable for further synthetic manipulations, such as peptide coupling or the introduction of other functionalities, making this compound a useful reagent for creating complex molecular architectures and probes. nih.gov

Synthesis of Sulfonyl Azides via Reaction with Sodium Azide (B81097)

The conversion of sulfonyl chlorides to sulfonyl azides is a fundamental transformation in organic synthesis. The reaction of a sulfonyl chloride with sodium azide is the most direct method for this conversion. researchgate.net This process involves the nucleophilic substitution of the chloride ion by the azide ion.

While specific studies detailing the reaction of this compound with sodium azide are not prevalent in the provided search results, the general reactivity of sulfonyl chlorides supports this transformation. The synthesis of sulfonyl azides from sulfonyl chlorides is a well-established and reliable method. nih.gov The reaction is typically straightforward, though the electrophilic and hydrolytically unstable nature of sulfonyl chlorides necessitates careful handling. researchgate.net Alternative methods for synthesizing sulfonyl azides include the reaction of sulfonyl anhydrides or α-disulfones with sodium azide, and the diazotization of sulfonylhydrazides. researchgate.net

One-pot syntheses have been developed where thiols are oxidized to sulfonyl chlorides in situ using reagents like N-chlorosuccinimide (NCS) and then reacted with sodium azide to yield sulfonyl azides. organic-chemistry.org Another approach involves the direct conversion of sulfonic acids to sulfonyl azides using a triphenylphosphine (B44618)/trichloroisocyanuric acid/sodium azide system. researchgate.net

The following table summarizes various approaches to sulfonyl azide synthesis:

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| Sulfonyl Halides | Sodium Azide (NaN3) | Direct and common method. | researchgate.net |

| Thiols | N-Chlorosuccinimide (NCS), Tetrabutylammonium chloride, Water, Sodium Azide | One-pot, in situ generation of sulfonyl chloride. | organic-chemistry.org |

| Sulfonic Acids | Triphenylphosphine (PPh3), Trichloroisocyanuric acid (TCCA), Sodium Azide | Direct conversion under mild conditions. | researchgate.net |

| Secondary Amines | 2,3-dimethyl-1H-imidazolium triflate, Sodium Azide | Generation of sulfamoyl azides. | nih.gov |

Expedient Synthesis of Sulfinamides via In Situ Reduction

A notable reaction of sulfonyl chlorides, including presumably this compound, is their conversion to sulfinamides through an in situ reduction process. nih.govnih.gov This method provides a direct, one-step route to sulfinamides, which are valuable compounds in asymmetric chemistry and as protecting groups. nih.gov

The synthesis involves the reaction of a sulfonyl chloride with an amine in the presence of a reducing agent. researchgate.net A common procedure utilizes triphenylphosphine as the reductant and triethylamine as a base in a solvent like dichloromethane (B109758). nih.gov The reaction is generally broad in scope and can be performed under mild conditions. nih.govnih.gov

In a typical procedure, a solution of the sulfonyl chloride is treated with a mixture of triphenylphosphine, an amine, and triethylamine. nih.gov The reaction proceeds efficiently, consuming the sulfonyl chloride to form the corresponding sulfinamide. nih.gov This one-pot method is advantageous as it avoids the isolation of sensitive intermediates like sulfinyl chlorides. nih.gov

The following table outlines a general method for this synthesis:

| Step | Procedure | Reference |

|---|---|---|

| 1 | A solution of the sulfonyl chloride is prepared in a suitable solvent (e.g., CH2Cl2) and cooled. | nih.gov |

| 2 | A mixture of triphenylphosphine, an amine, and triethylamine in the same solvent is added slowly to the sulfonyl chloride solution. | nih.gov |

| 3 | The reaction is monitored for the consumption of the sulfonyl chloride. | nih.gov |

| 4 | The product is isolated and purified, typically by chromatography. | nih.gov |

Mechanistic Investigations of Chlorosulfonation Pathways

The synthesis of sulfonyl chlorides often involves the oxidative chlorosulfonation of various sulfur-containing starting materials. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their scope.

Proposed Oxidative Steps of S-Alkylisothiourea Salts

A common and environmentally friendly method for preparing alkanesulfonyl chlorides is the oxidative chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgthieme-connect.com These salts are readily prepared from alkyl halides or mesylates and thiourea (B124793). organic-chemistry.org The mechanism of this transformation involves a series of oxidative steps.

In the presence of an oxidizing agent, such as N-chlorosuccinimide (NCS) in an aqueous acidic solution, the S-alkylisothiourea salt undergoes two consecutive oxidation steps. thieme-connect.com This process leads to the formation of a key intermediate, the corresponding alkylsulfonyl methanimidamide salt. thieme-connect.com

The proposed steps are as follows:

Initial Oxidation: The sulfur atom of the S-alkylisothiourea salt is oxidized.

Second Oxidation: A further oxidation step leads to the formation of the highly electrophilic alkylsulfonyl methanimidamide salt. thieme-connect.com

This method avoids the use of hazardous reagents like chlorine gas and offers advantages such as mild reaction conditions and high yields. organic-chemistry.orgresearchgate.net

Role of Alkylsulfonyl Methanimidamide Intermediates

The alkylsulfonyl methanimidamide salt formed during the oxidative chlorosulfonation of S-alkylisothiourea salts is a critical intermediate. thieme-connect.com Due to the strong electron-withdrawing sulfonyl group, the methanimidamide moiety is highly electrophilic. thieme-connect.com

This high electrophilicity facilitates the subsequent reaction with water, which is present in the aqueous acidic medium. thieme-connect.com The hydrolysis of the alkylsulfonyl methanimidamide intermediate ultimately leads to the formation of the desired alkanesulfonyl chloride. thieme-connect.com This pathway represents a clean and efficient route to sulfonyl chlorides from readily available starting materials. organic-chemistry.orgthieme-connect.com

| Reaction Stage | Description | Key Species | Reference |

|---|---|---|---|

| Starting Material | S-Alkylisothiourea salt | R-S-C(=NH)NH2·HX | thieme-connect.com |

| Oxidation | Two consecutive oxidation steps by an oxidizing agent (e.g., NCS) in aqueous acid. | - | thieme-connect.com |

| Intermediate Formation | Formation of a highly electrophilic intermediate. | Alkylsulfonyl methanimidamide salt | thieme-connect.com |

| Hydrolysis | Facile reaction of the intermediate with water. | - | thieme-connect.com |

| Final Product | Formation of the alkanesulfonyl chloride. | R-SO2Cl | thieme-connect.com |

Advanced Applications in Chemical Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in 2-Phthalimidoethanesulfonyl chloride makes it a versatile building block for creating intricate molecular frameworks relevant to materials science and medicinal chemistry.

The sulfonyl chloride group is a key functional handle for creating sulfonamides, a common motif in various chemical structures. nih.gov This moiety allows for the selective reaction with primary and secondary amines to form stable sulfonamide linkages. nih.gov The presence of the phthalimido-protected ethylamine (B1201723) on the other end of the molecule provides a latent nucleophile that can be revealed in a subsequent deprotection step. This dual functionality enables its use in the stepwise construction of more complex molecules where the sulfonyl group is integrated first, followed by the elaboration of the amine. This approach is foundational in building diverse molecular libraries and complex organic molecules. nih.gov

The structure derived from this compound is instrumental in forming the backbone of sophisticated bioactive scaffolds, particularly in the realm of therapeutic oligonucleotides. nih.govresearchgate.net It serves as the foundational piece for creating linkers used in peptide-siRNA (small interfering RNA) conjugates. oup.com In these applications, the reagent is not just a simple linker but an integral part of a larger, biologically active assembly designed to improve the therapeutic properties of the siRNA, such as cellular uptake and target delivery. researchgate.netnih.gov The resulting sulfonylphosphoramidate linkage becomes a key part of the final bioactive conjugate's architecture. nih.govresearchgate.net

Oligonucleotide and Peptide Conjugation Strategies

A significant application of this compound is in the chemical modification of nucleic acids, offering a streamlined method for producing oligonucleotide conjugates for therapeutic and diagnostic purposes. rsc.org This approach provides an efficient alternative to more complex methods that require the multi-step synthesis of specialized phosphoramidite (B1245037) building blocks. nih.gov

This compound is efficiently converted into a key intermediate, 2-phthalimidoethanesulfonyl azide (B81097), in a single step through a reaction with sodium azide (NaN₃). nih.govoup.com This resulting sulfonyl azide is an air- and moisture-stable compound that is easy to handle and can be purified on a large scale by recrystallization. nih.gov The phthalimide (B116566) group serves as a robust protecting group for the primary amine during subsequent synthesis steps. nih.gov This sulfonyl azide is then used as a specialized reagent to introduce modifications into oligonucleotides during their automated solid-phase synthesis. nih.govnih.gov

A novel strategy for the internal functionalization of oligonucleotides utilizes the 2-phthalimidoethanesulfonyl azide precursor. nih.govresearchgate.net During standard solid-phase oligonucleotide synthesis (SPOS), the phosphite (B83602) triester intermediate is typically oxidized to a phosphotriester using an iodine solution. nih.gov In this modified method, the standard oxidation step is replaced by treatment with the sulfonyl azide reagent. nih.govoup.com The sulfonyl azide reacts with the phosphite triester, forming a stable sulfonylphosphoramidate linkage at a specific, desired position within the oligonucleotide backbone. nih.govresearchgate.netnih.gov This method offers a significant advantage as it allows for the direct incorporation of a protected amino group into chemically modified oligonucleotides without needing to synthesize a completely new phosphoramidite for each desired modification. nih.govoup.com Upon completion of the synthesis, standard deprotection conditions (e.g., with ammonia (B1221849) or methylamine) cleave the phthalimide group to reveal a primary amine, making the oligonucleotide ready for conjugation. nih.gov

Table 2: Internal Modification Yield using 2-Phthalimidoethanesulfonyl Azide Modification yield was evaluated by HPLC analysis after solid-phase oligonucleotide synthesis of an 8-mer oligonucleotide with a single internal amino-modification.

| Oligonucleotide Type | Modification Yield (Mean ± SD, n=3) | Reference |

|---|---|---|

| DNA | 94.6% ± 0.6% | nih.govresearchgate.netoup.com |

| 2'OMe | 92.4% ± 1.1% | nih.govresearchgate.netoup.com |

| 2'F | 90.7% ± 1.2% | nih.govresearchgate.netoup.com |

The internal amino-modification strategy is a powerful tool for fabricating advanced therapeutic molecules like peptide-siRNA conjugates. nih.govresearchgate.netnih.gov These conjugates are designed to overcome challenges in oligonucleotide delivery, such as poor cellular uptake. researchgate.netnih.gov The process begins with the synthesis of an amino-modified siRNA sense strand using the sulfonylphosphoramidate method described previously. nih.govoup.com The newly introduced internal primary amine then serves as a chemical handle for conjugation. nih.gov Using a suitable bifunctional linker, a peptide—such as a cell-penetrating peptide or a targeting ligand like a GLP1 analogue—is covalently attached to the siRNA strand via an amide bond. nih.govresearchgate.netoup.com This resulting peptide-oligonucleotide conjugate is then purified and hybridized with its corresponding antisense strand to form the final, functional peptide-siRNA conjugate. nih.govoup.com This method allows for the creation of a library of conjugates with peptides attached at various internal positions, enabling the systematic study of how conjugation site affects biological activity. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Phthalimidoethanesulfonyl azide |

| Sodium azide |

| Ammonia |

| Methylamine |

| Sulfonamide |

| siRNA (small interfering RNA) |

| GLP1 (Glucagon-like peptide-1) |

Role of Phthalimide as a Protecting Group in Solid Phase Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cornerstone of modern biotechnology, enabling the automated, stepwise construction of DNA and RNA fragments. The process relies on a cycle of chemical reactions to add nucleotide building blocks to a growing chain anchored to a solid support. atdbio.comumich.edu A critical aspect of this synthesis is the use of protecting groups to prevent unwanted side reactions on reactive sites of the nucleobases, the sugar moieties, and the phosphate (B84403) backbone. atdbio.comsigmaaldrich.com

The standard synthesis cycle involves four main steps:

Detritylation: Removal of the acid-labile 4,4'-dimethoxytrityl (DMT) group from the 5'-hydroxyl of the support-bound nucleoside. sigmaaldrich.combiotage.com

Coupling: Reaction of the now-free 5'-hydroxyl group with a phosphoramidite monomer, activated by a catalyst like tetrazole, to form a phosphite triester linkage. sigmaaldrich.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphotriester using an oxidizing agent, typically iodine in the presence of water.

Within this framework, the exocyclic amino groups of adenine, guanine, and cytosine bases must be protected throughout the synthesis. However, the phthalimide group, as featured in this compound, finds a specialized role in the modification of oligonucleotides rather than in the protection of the primary nucleobases. Specifically, it is used as a robust protecting group for primary amines introduced as linkers, often at the 3' or 5' terminus of the oligonucleotide.

This is exemplified in the preparation of 3'-amino-modified oligonucleotides, which are widely used for conjugation to reporter molecules, surfaces, or other biomolecules. The phthalimide group serves as a precursor to a primary amine in a method known as the Gabriel Synthesis. byjus.com In this context, a support material is functionalized with a linker containing a phthalimide-protected amine. The phthalimide group is stable to the conditions of the oligonucleotide synthesis cycle but can be removed during the final deprotection step—typically using concentrated ammonium (B1175870) hydroxide (B78521) or methylamine—to liberate the primary amine. This approach avoids the side reactions and instability associated with other protecting groups like fluorenylmethyloxycarbonyl (Fmoc). byjus.com

Development of Tailored Chemical Reagents

The sulfonyl chloride moiety of this compound is a highly reactive functional group, making it a valuable precursor for the development of tailored chemical reagents for various applications.

Derivatization for Analytical Enhancement in Liquid Chromatography-Mass Spectrometry (LC-MS) of Phenolic Compounds

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, certain classes of molecules, including phenolic compounds, can exhibit poor ionization efficiency in common LC-MS sources like electrospray ionization (ESI), leading to low sensitivity. scite.ai To overcome this, chemical derivatization is employed to modify the analyte into a form that is more readily ionized. nih.gov

Sulfonyl chlorides are a well-established class of derivatization reagents for compounds containing hydroxyl or primary/secondary amine groups. nih.gov For phenolic compounds, the sulfonyl chloride reacts with the acidic phenolic hydroxyl group to form a stable sulfonate ester. This derivatization strategy offers several advantages for LC-MS analysis:

Improved Ionization: The derivatizing agent can introduce a permanently charged group or a moiety that is easily protonated, significantly enhancing the signal in the mass spectrometer.

Enhanced Chromatographic Separation: The derivatization alters the polarity of the analyte, which can improve its retention and peak shape in reverse-phase chromatography.

Standardized Fragmentation: Upon fragmentation in the mass spectrometer (MS/MS), the derivatives often yield a common, predictable product ion corresponding to the derivatizing agent. This allows for the use of sensitive and selective scanning techniques, such as multiple reaction monitoring (MRM), to detect a wide range of derivatized phenols in a complex matrix. capes.gov.brnih.gov

A notable example is the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) as a derivatization reagent for various phenolic compounds, including chlorophenols, steroidal estrogens, and hydroxy-polycyclic aromatic hydrocarbons. nih.govcapes.gov.br The resulting dimethylimidazolesulfonyl (DMIS) derivatives show excellent stability and produce strong signals in positive-ion ESI-MS, allowing for highly sensitive detection. nih.govnih.gov While the specific use of this compound for this purpose is not prominently documented, its sulfonyl chloride group possesses the requisite reactivity to derivatize phenolic compounds in a similar manner.

Applications in the Synthesis of Functional Polymers, such as Polyesters and Polyamides

Functional polymers, which have reactive groups incorporated into their structure, are materials of great interest for a wide range of applications. Polyesters and polyamides are two of the most important classes of commercial polymers, typically synthesized through the step-growth polymerization of monomers containing carboxylic acid, ester, amine, or alcohol functional groups.

The introduction of a sulfonyl-containing moiety into a polymer backbone or as a pendant group can impart unique properties, such as improved thermal stability, altered solubility, or the capacity for post-polymerization modification. The sulfonyl chloride group is a key precursor for creating such functional polymers. It can be used in two primary ways:

Monomer Synthesis: A molecule containing a sulfonyl chloride can be used to synthesize a novel monomer. For example, the sulfonyl chloride can be reacted with a diamine or a diol to create a monomer that also contains the necessary functional groups for subsequent polymerization into a polyester (B1180765) or polyamide.

Post-Polymerization Modification: An existing polymer with reactive sites (e.g., hydroxyl or amine groups) can be treated with a sulfonyl chloride-containing compound to graft new functional groups onto the polymer chain.

The structure of this compound, featuring both a reactive sulfonyl chloride and a protected amine (via the phthalimide), makes it a candidate for creating functional polyamides or polyesters. For instance, it could react with a diol to potentially form a polyester with pendant phthalimidoethylsulfonyl groups. Subsequent hydrolysis of the phthalimide could then yield a functionalized polymer with primary amine side chains, which could be used for cross-linking or attaching other molecules.

Structure Activity Relationship Sar and Mechanistic Implications in Derived Compounds

Impact of Phthalimido Moiety and Substituents on Biological Activity (e.g., Antimicrobial, Anticonvulsant)

The phthalimido moiety is a critical pharmacophore that can significantly influence the biological profile of molecules. While direct studies on the antimicrobial and anticonvulsant activity of 2-phthalimidoethanesulfonyl chloride derivatives are not extensively detailed in the provided information, the broader context of phthalimide (B116566) and sulfonamide chemistry offers valuable insights.

Antimicrobial Activity:

The antimicrobial potential of compounds incorporating a sulfonamide group is well-established. nih.govnih.gov These compounds typically act as antimetabolites, inhibiting the bacterial synthesis of dihydrofolic acid, an essential component for DNA replication and transcription. impactfactor.org The nature of the substituent on the sulfonamide nitrogen is a key determinant of the antimicrobial spectrum and potency. The introduction of heterocyclic rings, for instance, has been a successful strategy in developing potent antibacterial sulfonamides. nih.gov

The phthalimido group in derivatives of this compound would serve as a bulky, lipophilic substituent on the sulfonamide nitrogen (after reaction with an amine). This can influence the compound's ability to penetrate bacterial cell walls. The structure-activity relationship (SAR) of sulfonamides suggests that the N1-substituent plays a crucial role in their activity. While specific data on phthalimido-containing sulfonamides' antimicrobial action is sparse, the general principle is that modifications at this position can modulate the pKa of the sulfonamide and its binding affinity to the target enzyme, dihydropteroate (B1496061) synthase. nih.gov

Anticonvulsant Activity:

The phthalimido group is also a known feature in some compounds with anticonvulsant properties, with thalidomide (B1683933) being a notable, albeit complex, example. nih.gov More relevantly, various N-substituted phthalimides have been explored for their anticonvulsant effects. The anticonvulsant activity of many drugs is linked to their ability to modulate ion channels or enhance the action of inhibitory neurotransmitters like γ-aminobutyric acid (GABA). nih.gov

A study on benzenesulfonamide (B165840) derivatives revealed that compounds with specific substitutions, such as 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide, exhibited significant anticonvulsant activity in the maximal electroshock seizure (MES) test. mdpi.com This highlights the importance of the substituent attached to the sulfonamide core in tuning biological activity.

Table 1: Anticonvulsant Activity of Selected Sulfonamide Derivatives This table presents data on related sulfonamide compounds to illustrate the potential for anticonvulsant activity in derivatives of this compound.

| Compound | Anticonvulsant Test | ED50 (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide (18b) | MES | 16.36 | 24.8 | mdpi.com |

| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) | scPTZ | 22.50 | 20.4 | mdpi.com |

| 5-valproylamido-1,3,4-thiadiazole-2-sulfonamide (6M) | MES | - | - | nih.gov |

| Darbufelone methanesulfonate | scPTZ | 100 (dose) | - | mdpi.com |

Correlation between Molecular Structure and Reaction Efficiency in Derivatization Processes

The derivatization of this compound primarily involves nucleophilic substitution at the sulfonyl chloride group. The efficiency of these reactions is intrinsically linked to the molecular structure of both the sulfonyl chloride and the reacting nucleophile, as well as the reaction conditions.

The reactivity of the sulfonyl chloride is influenced by the electron-withdrawing nature of the phthalimido group. This group can affect the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. The reaction typically proceeds via a nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion.

The efficiency of the derivatization process is highly dependent on the nucleophilicity of the reacting amine. A study on the reactions of N-(p-substituted-arylsulfonyl)phthalimides with various amines demonstrated that the reaction rates are influenced by the nature of the amine. scirp.org Generally, more nucleophilic amines will react more readily with the sulfonyl chloride. For instance, primary and secondary aliphatic amines are typically more nucleophilic than aromatic amines. Steric hindrance around the nitrogen atom of the amine can also significantly reduce the reaction rate. rit.edu

The choice of solvent and the presence of a base are also critical for reaction efficiency. A base, such as triethylamine (B128534), is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. rit.edu The polarity of the solvent can influence the solubility of the reactants and stabilize the transition state. Aprotic solvents like acetonitrile (B52724) are commonly employed for such reactions. scirp.org

Table 2: Factors Influencing Reaction Efficiency in Sulfonamide Synthesis This table summarizes general factors that would be relevant to the derivatization of this compound.

| Factor | Influence on Reaction Efficiency | Example/Rationale | Reference |

|---|---|---|---|

| Nucleophilicity of Amine | Higher nucleophilicity generally leads to faster reaction rates. | Aliphatic amines react faster than aromatic amines. | rit.edu |

| Steric Hindrance | Increased steric bulk on the nucleophile or electrophile can decrease reaction rates. | t-butylamine may react slower than less hindered primary amines. | scirp.org |

| Reaction Solvent | Solvent polarity can affect reactant solubility and stabilize transition states. | Acetonitrile is a common solvent for these types of reactions. | scirp.org |

| Presence of a Base | Neutralizes acidic byproducts (e.g., HCl), driving the reaction to completion. | Triethylamine is frequently used as an acid scavenger. | rit.edu |

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, including 2-Phthalimidoethanesulfonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in its structure. The aromatic protons of the phthalimide (B116566) group typically appear as a complex multiplet in the downfield region, usually between 7.7 and 8.0 ppm. The ethyl group protons, being adjacent to electron-withdrawing groups, are also shifted downfield. The two methylene (B1212753) groups (-CH₂-) form an A₂B₂ system, appearing as two triplets. The methylene group attached to the nitrogen of the phthalimide is expected to resonate at a different chemical shift than the methylene group attached to the sulfonyl chloride group. For the related compound, ethanesulfonyl chloride, the methylene protons adjacent to the sulfonyl group appear as a quartet at approximately 3.69 ppm chemicalbook.com. For 2-chloroethanesulfonyl chloride, the methylene protons show signals around 4.0-4.1 ppm chemicalbook.com. Therefore, for this compound, one would anticipate two distinct triplets for the ethyl bridge.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would show characteristic peaks for the carbonyl carbons of the phthalimide group, typically in the range of 165-185 ppm nist.govwisc.edu. The aromatic carbons of the benzene (B151609) ring would appear between 125 and 150 ppm nist.govwisc.edu. The two methylene carbons of the ethyl bridge would have distinct signals due to their different chemical environments. The carbon attached to the sulfonyl chloride group would be significantly downfield due to the strong electron-withdrawing effect of the sulfur and chlorine atoms. Public databases confirm that ¹H and ¹³C NMR spectra for this compound are available, serving as a reference for its structural confirmation nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structural motifs.

| Atom Type | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | 7.7 - 8.0 | Multiplet, 4H (Aromatic protons of phthalimide) |

| ~4.0 - 4.2 | Triplet, 2H (-N-CH₂ -CH₂-SO₂Cl) | |

| ~3.7 - 3.9 | Triplet, 2H (-N-CH₂-CH₂ -SO₂Cl) | |

| ¹³C NMR | ~167 | Carbonyl carbons (C=O) of phthalimide |

| ~134 | Aromatic C-H | |

| ~132 | Aromatic quaternary carbons | |

| ~123 | Aromatic C-H | |

| ~55 | Methylene carbon (-CH₂ -SO₂Cl) | |

| ~37 | Methylene carbon (-N-CH₂ -) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are essential for verifying the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. For phthalimide derivatives, silica (B1680970) gel is a commonly used stationary phase nih.gov. The choice of eluent (mobile phase) depends on the polarity of the compound. Given the polar nature of the sulfonyl chloride and imide groups, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) would likely provide good separation. The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate alongside the starting materials and observing the appearance of the product spot and the disappearance of the reactant spots.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative analysis and purity determination. For sulfonyl chlorides and related compounds, reversed-phase HPLC is frequently employed, typically using a C18 column patsnap.comresearchgate.netsielc.com. The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water researchgate.netsielc.com. To improve peak shape and resolution, modifiers such as phosphoric acid or a buffer may be added to the mobile phase patsnap.comsielc.com. A UV detector is suitable for detection, as the phthalimide moiety contains a strong chromophore. Commercial suppliers of this compound often report purity levels of 95% or higher, which are typically determined by HPLC analysis sigmaaldrich.com.

Table 2: Exemplary Chromatographic Conditions for Analysis This table provides representative conditions based on methods for similar compounds.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |

| HPLC | C18 (Reversed-Phase) | Acetonitrile:Water (gradient or isocratic) | UV Detector (e.g., 220 nm) |

Mass Spectrometry (MS) in Derivative Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. In the context of derivative analysis, MS can confirm the structure of products formed from reactions involving this compound. The molecular weight of this compound is 273.69 g/mol sigmaaldrich.com.

The mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with an M+2 peak that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern can provide significant structural information. Key fragmentation pathways would likely involve:

Cleavage of the ethylsulfonyl chloride chain: Loss of the sulfonyl chloride group (-SO₂Cl) or the entire ethylsulfonyl chloride side chain.

Fragmentation of the phthalimide ring: The phthalimide moiety itself can fragment. The mass spectrum of phthalimide shows characteristic peaks, and similar fragments would be expected here nist.govnist.gov. Studies on related sulfonated phthalimide derivatives have shown that initial fragmentation often involves the loss of small molecules like CO₂ or HNCO nih.gov. Other related structures show fragmentation patterns that include the loss of nitrogen, carbon monoxide, and acetylene (B1199291) from the phthalimide portion of the molecule raco.cat.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is generated based on the compound's structure and known fragmentation patterns of its constituent parts.

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Description |

| 273/275 | [C₁₀H₈ClNO₄S]⁺ | Molecular ion (M⁺, M+2) |

| 174 | [C₁₀H₈NO₂]⁺ | Loss of SO₂Cl |

| 147 | [C₈H₅NO₂]⁺ | Phthalimide cation |

| 104 | [C₇H₄O]⁺ | Loss of HNCO from phthalimide fragment |

| 76 | [C₆H₄]⁺ | Benzene-type fragment from phthalimide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. PubChem confirms that an FTIR spectrum has been recorded for this compound using a KBr wafer technique nih.gov.

Key expected absorption peaks include:

Sulfonyl Chloride (SO₂Cl): This group gives rise to two strong and characteristic stretching vibrations. Asymmetric stretching typically appears in the range of 1370-1410 cm⁻¹, and symmetric stretching is observed around 1160-1204 cm⁻¹.

Imide (C=O): The phthalimide group contains two carbonyl groups, which will result in strong absorption bands. The asymmetric C=O stretching vibration is often found at a higher frequency (around 1760-1790 cm⁻¹) while the symmetric stretching appears at a lower frequency (around 1700-1730 cm⁻¹) nih.gov.

Aromatic Ring (C=C): Stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching of the carbon-nitrogen bond of the imide will also be present, typically in the 1300-1390 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for this compound This table presents typical IR absorption ranges for the functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1160 - 1204 |

| Imide (C=O) | Asymmetric C=O Stretch | 1760 - 1790 |

| Imide (C=O) | Symmetric C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkane (CH₂) | C-H Stretch | 2850 - 2960 |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalytic Approaches for 2-Phthalimidoethanesulfonyl Chloride

The development of new synthetic methods for this compound is crucial for improving efficiency, sustainability, and accessibility. Current research is focused on moving beyond traditional chlorinating agents, which are often harsh and produce significant waste.

One promising green approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. This method offers an environmentally friendly alternative by utilizing a milder chlorinating agent and allowing for the recycling of the succinimide (B58015) byproduct. researchgate.net

Future investigations are likely to explore various catalytic systems to streamline the synthesis. Photocatalysis, for instance, presents an attractive avenue for the synthesis of sulfonyl chlorides from thiols and other precursors under mild, visible-light-mediated conditions. acs.org The development of heterogeneous catalysts is also a key area of interest, as they offer advantages in terms of separation and reusability, contributing to more sustainable industrial processes. acs.org Additionally, catalytic reductions of sulfonyl chlorides to thiols are being explored, which could open up new synthetic pathways starting from this compound. taylorfrancis.com

| Synthetic Approach | Key Features | Potential Advantages |

| N-Chlorosuccinimide (NCS) Chlorosulfonation | Utilizes a milder chlorinating agent. | Environmentally friendly, potential for byproduct recycling. |

| Photocatalysis | Employs visible light to drive the reaction. | Mild reaction conditions, high functional group tolerance. |

| Heterogeneous Catalysis | Uses solid-phase catalysts. | Ease of separation and catalyst recycling, suitable for continuous flow processes. |

| Flow Chemistry | Continuous reaction processing. | Improved safety, scalability, and process control. |

Expanded Reactivity Profile and New Functional Group Transformations

The reactivity of this compound is primarily centered around the electrophilic nature of the sulfonyl chloride group, making it an excellent precursor for the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Formation: The reaction with primary and secondary amines proceeds readily to form the corresponding sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide moiety is a key component in a wide array of therapeutic agents. cbijournal.comresearchgate.net

Sulfonate Ester Formation: Alcohols react with this compound to yield sulfonate esters. These esters are valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions. nih.gov

Future research will likely focus on expanding the repertoire of nucleophiles that can react with this compound to generate novel functional groups. This could include reactions with organometallic reagents, carbon nucleophiles, and other heteroatom nucleophiles. Furthermore, exploring its utility in multicomponent reactions could lead to the efficient construction of complex molecular architectures from simple starting materials. rmit.edu.vn The development of catalytic methods for these transformations will be crucial for enhancing selectivity and reaction efficiency.

Advanced Applications in Chemical Biology and Material Science

The unique bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and a protected amino group, makes it a highly promising building block for applications in chemical biology and material science.

Chemical Biology: The ability to introduce a protected amine via a stable sulfonamide or sulfonate ester linkage is particularly valuable for bioconjugation. After reaction with a biomolecule, the phthalimide (B116566) protecting group can be removed to reveal a primary amine, which can then be further functionalized. This strategy could be employed for the site-specific modification of proteins, peptides, and other biomolecules, enabling the attachment of probes, drugs, or imaging agents. nih.govcam.ac.uknih.gov The sulfonyl chloride moiety itself can be used to target specific amino acid residues in proteins, offering a tool for covalent inhibitor development and chemical proteomics. enamine.net

Material Science: In material science, this compound can be used as a monomer or a surface modification agent. Its incorporation into polymers can introduce functionalities that enhance properties such as thermal stability or flame retardancy. researchgate.net The reactive sulfonyl chloride group allows for the grafting of this molecule onto various surfaces, including polymers and inorganic materials, to alter their surface properties. researchgate.netmdpi.com For example, it could be used to introduce amine functionalities onto a surface after deprotection, which can then be used for further chemical modifications or to alter surface charge and hydrophilicity. researchgate.netmdpi.com

| Application Area | Potential Use of this compound |

| Chemical Biology | - Site-specific bioconjugation of proteins and peptides. - Development of covalent inhibitors and chemical probes. |

| Material Science | - Monomer for the synthesis of functional polymers. - Surface modification agent for polymers and inorganic materials. - Introduction of reactive handles for further functionalization. |

Computational Chemistry and Mechanistic Modeling Studies

Computational chemistry and mechanistic modeling are powerful tools for gaining a deeper understanding of the reactivity and reaction mechanisms of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the transition states and intermediates of its reactions with various nucleophiles. mdpi.com

Such studies can elucidate the factors that govern the reactivity and selectivity of these transformations, including the role of solvents and catalysts. researchgate.netmdpi.com For instance, computational models can help to predict the most favorable reaction pathways and identify potential side reactions. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic protocols.

Furthermore, computational methods can be used to predict the properties of novel molecules derived from this compound, guiding the design of new materials and biologically active compounds. By simulating the interactions of these molecules with biological targets or material surfaces, researchers can prioritize synthetic efforts and accelerate the discovery process. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phthalimidoethanesulfonyl chloride, and what yields are typically achieved?

- Methodology : The compound is synthesized via reaction of phthalic anhydride with 2-aminoethanesulfonic acid (taurine) to form this compound. The intermediate is protected with a phthalyl group and further reacted with nucleophiles. Typical yields range from 30% to 51% for intermediates, with final products achieving 49–78% after purification by silica gel column chromatography .

- Key Considerations : Reaction conditions (e.g., solvent choice, temperature) significantly impact yields. Hydrazine hydrate in ethanol is commonly used for deprotection of the phthalimido group .

Q. What safety precautions are critical when handling this compound?

- Handling Protocols :

- PPE : Use fluoroprene gloves (0.7 mm thickness, >480 min penetration resistance) and chloroprene gloves for splash protection. Full-face respirators with ABEK filters are recommended if vapor exposure is likely .

- Storage : Store in dry, inert atmospheres (e.g., argon) at room temperature in sealed containers. Moisture sensitivity necessitates desiccants or vacuum-sealed systems .

- Emergency Measures : Immediate washing with water for skin/eye contact and use of neutralizing agents (e.g., sodium bicarbonate) for spills .

Advanced Research Questions

Q. How can researchers optimize the deprotection of phthalimido groups in derivatives synthesized from this compound?

- Deprotection Strategies : Hydrazine hydrate in refluxing ethanol is standard, but alternatives like methylhydrazine or catalytic hydrogenation may reduce side reactions. Monitor reaction progress via TLC (Rf ~0.1 in EtOAc/hexane) .

- Challenges : Over-refluxing can degrade sulfonamide products. Optimize reaction time (typically 4–6 hours) and stoichiometry (1:1 hydrazine:phthalimido derivative) to maximize yields .

Q. What analytical techniques are recommended for characterizing sulfonamide derivatives synthesized using this compound?

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks for phthalimido protons at δ 7.90 ppm and sulfonamide NH2 at δ 7.06 ppm .

- IR : Key bands include SO₂ symmetric/asymmetric stretches (1136 cm⁻¹, 1303 cm⁻¹) and imide C=O (1698–1782 cm⁻¹) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (APCI m/z 255 [M+1]⁺) ensures minimal impurities .

Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitution?

- Reactivity Profile : The phthalimido group enhances electrophilicity at the sulfonyl center, accelerating reactions with amines compared to simpler sulfonyl chlorides (e.g., methanesulfonyl chloride). However, steric hindrance from the phthalimido moiety may reduce reactivity with bulky nucleophiles .

- Comparative Data : Tosyl chloride (p-toluenesulfonyl chloride) exhibits slower reaction kinetics with aliphatic amines but higher stability in aqueous conditions .

Q. How can researchers mitigate instability issues of this compound under varying experimental conditions?

- Stability Studies :

- Thermal Degradation : Avoid temperatures >40°C; DSC analysis shows decomposition onset at 75°C .

- Hydrolytic Sensitivity : Use anhydrous solvents (e.g., DCM, THF) and molecular sieves to prevent hydrolysis to sulfonic acid derivatives .

- Stabilizers : Addition of radical inhibitors (e.g., BHT) in storage solutions reduces oxidative degradation .

Contradictions & Limitations

- Yield Variability : Lower yields (23%) in some syntheses (e.g., compound 12) highlight the need for condition-specific optimization .

- Glove Compatibility : While fluoroprene is recommended, solvent compatibility (e.g., DCM) may require alternative materials like Viton® .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。